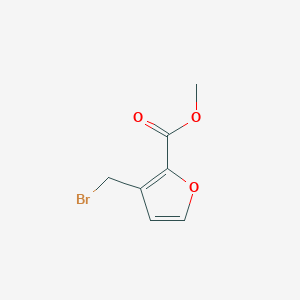

Methyl 3-(bromomethyl)-2-furoate

Übersicht

Beschreibung

Methyl 3-(bromomethyl)-2-furoate is a chemical compound related to furan derivatives, which are known for their applications in organic synthesis and potential use in pharmaceuticals and materials science. The compound is characterized by the presence of a bromomethyl group attached to the third carbon of the furan ring and a methoxy ester group at the second carbon.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the coupling reactions of 3-furylmethylmagnesium bromide with prenyl and geranyl diethyl phosphates can lead to the formation of 3-substituted furans when catalyzed by copper(I) iodide . Additionally, the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes can result in the synthesis of polysubstituted furans . The anodic oxidation of methyl 5-acetyl-2-furoate in methanol also leads to various furan derivatives, indicating the versatility of electrochemical methods in furan synthesis .

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex, as seen in the crystal structure of a related sesquiterpene lactone, which exhibits a seven-membered ring with a twist chair conformation and two five-membered rings with envelope conformations . Although not directly related to methyl 3-(bromomethyl)-2-furoate, this study provides insight into the potential structural complexity of furan derivatives.

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, the palladium-catalyzed direct heteroarylation of heteroaromatics using esters as blocking groups at C2 of bromofuran derivatives allows the synthesis of biheteroaryls in high yields . The reaction of methyl 2,3-pentadienoate with bromine can lead to the formation of 4-bromo-5-methyl-5H-furan-2-one, demonstrating the reactivity of furan compounds with halogens . Furthermore, alkyl 5-bromo-2-furoate can react with allylic alcohols to give 2-(3'-oxoalkyl)furans, showcasing the regioselectivity and reactivity depending on the structure of the allylic alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by their molecular structure. For instance, enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters results in biobased furan polyesters with specific molecular weights and physical properties . The synthesis of methyl 3-methyl-2-furoate involves the use of sodium methoxide in methanol, indicating the importance of reaction conditions in determining the properties of the final product .

Wissenschaftliche Forschungsanwendungen

1. Allylation of Ketones

- Application Summary: Methyl 3-(bromomethyl)-2-furoate is used in the allylation of structurally diverse ketones, which is a convenient tool for forming carbon–carbon bonds in organic synthesis . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .

- Methods of Application: The allylation of ketones with methyl 3-(bromomethyl)-2-furoate has been performed for the first time with the goal of subsequent formation of a lactone fragment . The synthetic potential of methyl 3-(bromomethyl)-2-furoate has been demonstrated previously in the allylation of aldehydes and Schiff bases .

- Results or Outcomes: The synthesized benzo [f]coumarin derivatives have been characterized by spectral methods, and their ability to penetrate phospholipid bilayer has been estimated . These compounds have been found to affect neither viability nor proliferation of C6 rat glioma cells . The obtained benzo [f]coumarin derivatives exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite .

2. Organic Synthesis

- Application Summary: Methyl 3-(bromomethyl)-2-furoate is used in organic synthesis of other chemicals .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

3. Fumigation and Soil Sterilization

- Application Summary: While the source specifically refers to Bromomethane, it’s worth noting that brominated compounds, including Methyl 3-(bromomethyl)-2-furoate, may have similar uses. Bromomethane is widely applied as a soil sterilant, mainly for the production of seed but also for some crops such as strawberries and almonds . It is safer and more effective than some other soil sterilants .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

4. Suzuki Cross-Coupling Reaction

- Application Summary: 3-(Bromomethyl)benzonitrile, a compound similar to Methyl 3-(bromomethyl)-2-furoate, undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron . This suggests that Methyl 3-(bromomethyl)-2-furoate could potentially be used in similar reactions.

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

5. Synthesis of Bioactive Unsaturated Lactones

- Application Summary: Methyl 3-(bromomethyl)-2-furoate is used in the synthesis of bioactive unsaturated lactones based on Benzo[f]coumarin and its derivatives . These compounds have been found to affect neither viability nor proliferation of C6 rat glioma cells . The obtained benzo[f]coumarin derivatives exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite .

- Methods of Application: The allylation of ketones with methyl 3-(bromomethyl)-2-furoate has been performed for the first time with the goal of subsequent formation of a lactone fragment . The synthetic potential of methyl 3-(bromomethyl)-2-furoate has been demonstrated previously in the allylation of aldehydes and Schiff bases .

- Results or Outcomes: The synthesized benzo[f]coumarin derivatives have been characterized by spectral methods, and their ability to penetrate phospholipid bilayer has been estimated .

6. Synthesis of 3-(Bromomethyl)benzaldehyde

- Application Summary: 3-(Bromomethyl)benzonitrile, a compound similar to Methyl 3-(bromomethyl)-2-furoate, was used in the synthesis of 3-(bromomethyl)benzaldehyde . This suggests that Methyl 3-(bromomethyl)-2-furoate could potentially be used in similar reactions.

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves predicting or proposing future research directions. It could be based on the current applications of the compound or its potential uses.

Eigenschaften

IUPAC Name |

methyl 3-(bromomethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSMQYFLZWRZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429312 | |

| Record name | methyl 3-(bromomethyl)-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(bromomethyl)-2-furoate | |

CAS RN |

23268-19-1 | |

| Record name | methyl 3-(bromomethyl)-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)